5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile
Description
Chemical Structure and Properties: 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile (CAS: 876687-21-7) is a nitro-substituted benzonitrile derivative featuring a 3,4,5-trimethoxyphenylamino group. Its molecular formula is C₁₆H₁₅N₃O₅, with a molecular weight of 329.32 g/mol . The compound is synthesized via optimized methods involving coupling reactions between nitrobenzonitrile intermediates and substituted anilines, as inferred from analogous syntheses of triazole derivatives with methoxyphenyl groups . It is available at 95% purity, stored at +4°C, and categorized under building blocks for chemical research .
Properties
IUPAC Name |
5-nitro-2-(3,4,5-trimethoxyanilino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)18-13-5-4-12(19(20)21)6-10(13)9-17/h4-8,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHVNWAIOIMCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile typically involves the following steps:
The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar steps to the laboratory synthesis, with optimizations for cost, yield, and safety .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile has several scientific research applications:
Proteomics: Used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent variations, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Key Observations :
- Solubility Challenges : Methoxy-rich compounds (e.g., 3,4,5-trimethoxyphenyl) may face solubility issues akin to combretastatin A-4 derivatives, necessitating prodrug strategies (e.g., phosphate salts) for biomedical applications .
Herbicidal Activity:
- This suggests that the trimethoxyphenyl group may target dicotyledonous plants specifically.
Anticancer Potential:
- The 3,4,5-trimethoxyphenyl moiety is a hallmark of tubulin polymerization inhibitors like combretastatin A-4. Derivatives of this class disrupt microtubule dynamics, inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
